molecular formula CH10Cl2Na2O10P2 B12519516 Sodium clodronate hydrate

Sodium clodronate hydrate

Cat. No.: B12519516
M. Wt: 360.91 g/mol
InChI Key: XWHPUCFOTRBMGS-UHFFFAOYSA-L
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Description

Sodium clodronate hydrate is a first-generation bisphosphonate compound that is widely used in biochemical research to study bone metabolism and related pathways. Its primary research value lies in its potent ability to inhibit bone resorption. The compound functions by targeting osteoclasts, the cells responsible for bone breakdown. After adsorption to bone mineral (hydroxyapatite), Sodium clodronate is internalized by resorbing osteoclasts. Intracellularly, it is metabolized into a non-hydrolyzable, cytotoxic ATP analog that induces osteoclast apoptosis, thereby effectively reducing bone resorption activity . Research applications for this compound historically include and are informed by studies on hypercalcemia of malignancy, osteolytic bone metastases, and osteoporosis . It serves as a critical tool for investigating the mechanisms of bone loss and for exploring the role of macrophage-lineage cells, as liposome-encapsulated clodronate can be used to selectively deplete macrophages . Researchers value this compound for its well-characterized action as a non-nitrogen-containing bisphosphonate. The product is provided with a purity of >95% . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

CH10Cl2Na2O10P2

Molecular Weight

360.91 g/mol

IUPAC Name

disodium;[dichloro(phosphonato)methyl]phosphonic acid;tetrahydrate

InChI

InChI=1S/CH4Cl2O6P2.2Na.4H2O/c2-1(3,10(4,5)6)11(7,8)9;;;;;;/h(H2,4,5,6)(H2,7,8,9);;;4*1H2/q;2*+1;;;;/p-2

InChI Key

XWHPUCFOTRBMGS-UHFFFAOYSA-L

Canonical SMILES

C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Crystal Structure and Properties of Sodium Clodronate Hydrate

Disodium clodronate tetrahydrate (CH₂Cl₂O₆P₂Na₂·4H₂O) possesses a unique crystal structure that contributes to its stability and therapeutic efficacy. The compound crystallizes in a triclinic crystallographic system with the following parameters:

Parameter Value
Space group P1
a 5.88392(15) Å
b 9.1425(3) Å
c 11.2028(3) Å
α 89.347(2)°
β 87.389(2)°
γ 88.567(2)°
Cell volume 601.795 ų
Temperature (K) 93

Table 1: Crystallographic data of disodium clodronate tetrahydrate

The crystal structure reveals important characteristics:

  • One of the four crystal waters is uncoordinated
  • One sodium atom is coordinated with one chlorine atom
  • The structure is composed of four-chain bundles of infinite length parallel with the a-axis, connected by hydrogen bridges

The P-O bond distances in the phosphonate moieties indicate the localization of negative charges, with the difference between P(1)-O(2) and P(1)-O(3) being 0.005 Å, and the difference between P(2)-O(5) and P(2)-O(6) being 0.013 Å.

Crystallization Methods

Crystallization from Aqueous Solution with Organic Solvent Addition

One of the primary methods for preparing disodium clodronate tetrahydrate involves controlled crystallization from an aqueous solution by adding water-miscible organic solvents. This technique yields well-formed crystals with the desired tetrahydrate structure.

Procedure:
  • Prepare an aqueous solution of disodium clodronate
  • Add a water-miscible organic solvent in which disodium clodronate is poorly soluble
  • Gradually lower the temperature while stirring
  • Collect and process the crystallized disodium clodronate tetrahydrate
Critical Parameters:
Parameter Range Optimal Conditions
Starting temperature 30-120°C 70-90°C (ideally 80°C)
Final temperature 0-20°C 15°C
Cooling rate Variable Continuous or stepwise (with pause at ~40°C)
Organic solvents Water-miscible lower alcohols Ethanol (preferred)

Table 2: Critical parameters for crystallization of disodium clodronate tetrahydrate

Suitable Organic Solvents:
  • Preferred: Ethanol
  • Alternatives: Methanol, n-propanol, isopropanol, t-butanol, glycol, glycol ethers, tetrahydrofuran, dioxane, or acetone

The rate and manner of adding the solvent are crucial to prevent premature precipitation without crystal water molecules. This method produces disodium clodronate tetrahydrate as easily processable fine flakes or needles.

Single Crystal Preparation Method

For analytical purposes or structural studies, single crystals of disodium clodronate tetrahydrate can be prepared through a controlled recrystallization process.

Procedure:
  • Dissolve approximately 20 mg of disodium clodronate tetrahydrate in 1 mL of water/methanol (1/1) at 80°C
  • Seal the solution and allow it to stand at room temperature
  • Collect the rod-shaped single crystals that appear within two days

This method is particularly useful for preparing samples for single-crystal X-ray diffraction analysis and structural studies.

Evaporation Method

Another approach to crystallize disodium clodronate tetrahydrate involves slow evaporation of an aqueous solution.

Procedure:
  • Prepare an aqueous solution of disodium clodronate
  • Slowly evaporate the solution to reduce the proportion of water
  • Maintain the system at a temperature between 20-100°C (preferably 40-70°C) while stirring
  • Optionally, perform the evaporation under reduced pressure at lower temperatures
Solvent Systems:

The evaporation can be performed in:

  • Pure aqueous solution
  • Presence of water-miscible organic solvents (ethanol, n-propanol, isopropanol, t-butanol, glycol, or glycol ether)
  • Two-phase system with poorly water-soluble organic solvents (methylene chloride, chloroform, methyl ethyl ketone, ethyl acetate, butanols)

Chemical Synthesis Methods

Synthesis from Chloromethyl Phosphonic Acid

The fundamental chemical synthesis of this compound typically involves the reaction between chloromethyl phosphonic acid and sodium hydroxide.

Process Overview:
  • Reaction of chloromethyl phosphonic acid with sodium hydroxide
  • Purification steps
  • Crystallization of the this compound form

The purity and structural integrity of the synthesized compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Alternative Synthetic Approaches

Several modified synthetic approaches have been developed to improve yield and purity:

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to be effective for the synthesis of bisphosphonates, including sodium clodronate, offering:

  • Shorter reaction time
  • Comparable yields to conventional methods
  • Scalability up to preparative scale
Alternative Solvents:

Various solvents have been explored to improve the process chemistry:

  • Methanesulfonic acid
  • Sulfolane
  • Ionic liquids

Post-Crystallization Processing

Dry Granulation Process

After obtaining disodium clodronate tetrahydrate crystals, a dry granulation process can be employed to prepare pharmaceutical formulations while preserving the crystal structure.

Process Steps:
  • Compress the disodium clodronate tetrahydrate using a roller press
  • Crumble and screen the compressed mass to obtain granules of suitable size
  • Optionally mix with suitable excipients (filling agents, gliding agents, disintegrants)
Critical Parameters:
Parameter Range Optimal Conditions
Compression pressure 3-9 MPa (30-90 bar) 5-6.5 MPa (50-65 bar)
Roller speed 8-16 rpm 8 rpm
Processing temperature Not higher than 40-50°C 20-30°C

Table 3: Critical parameters for dry granulation of disodium clodronate tetrahydrate

The dry granulation must be performed under controlled temperature and pressure conditions to preserve the crystal structure of disodium clodronate tetrahydrate. This method is particularly advantageous when preparing clodronate for capsule administration, as it minimizes the bulk volume of the raw material.

Post-Processing Considerations

After crystallization or granulation, several post-processing steps may be required:

  • Removal of residual organic solvent by washing with ethanol
  • Drying at a temperature below 50°C to preserve the crystal water structure
  • Storage under controlled conditions to prevent changes in hydration state

It is crucial to maintain conditions that preserve the tetrahydrate structure throughout the manufacturing process. The first of the four crystal waters splits off relatively easily at temperatures above 50°C, which can lead to handling difficulties as the drug raw material becomes sticky or cakes.

Analytical Methods for Characterization

X-Ray Diffraction Analysis

X-ray diffraction techniques are essential for confirming the crystal structure and purity of prepared this compound.

X-Ray Powder Diffraction (XRPD):

XRPD patterns can be measured using diffraction systems with CuKα radiation, typically operated at 45 kV and 40 mA. Samples are placed on silicone plates, and patterns are obtained from 4 to 40° (2θ) at room temperature with a step size of 0.017° and scan speed of 0.033° per second.

Single-Crystal X-Ray Diffraction:

This technique provides detailed structural information about the crystal:

  • Crystal system and space group
  • Unit cell parameters
  • Bond lengths and angles
  • Hydrogen bonding networks

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is valuable for characterizing this compound:

¹H NMR for Water Content Measurement:

The quantitative NMR (qNMR) method can accurately determine crystal water content by measuring ¹H NMR spectra before and after sample preparation.

³¹P NMR for Structural Confirmation:

³¹P NMR is particularly useful for bisphosphonates like clodronate. For example, clodronate prodrug shows characteristic ³¹P resonances corresponding to a diastereomeric mixture (-9.80 and -9.98 ppm).

Thermal Analysis

Thermogravimetric Analysis (TGA):

TGA provides information about the crystal water content and thermal stability:

  • Initial isothermal heating at 70°C for 30-120 minutes to remove surface water
  • Heating at 10°C/min up to 300°C
  • Mass loss between the end of isothermal step and 200°C is considered as crystal water removal

Stability Considerations

Maintaining the crystal structure of disodium clodronate tetrahydrate is crucial for stability and handling:

  • The tetrahydrate form is stable and easy to handle when obtained through proper crystallization methods
  • Disturbing the equilibrium by removing or adding crystal waters (through heating or moistening) can make the material difficult to handle
  • The first crystal water is lost at temperatures above 50°C
  • Storage conditions should maintain the tetrahydrate structure

Chemical Reactions Analysis

Types of Reactions

(Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of different phosphonic acid compounds.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate include various phosphonate and phosphonic acid derivatives, which have applications in different fields such as medicine and agriculture.

Scientific Research Applications

Management of Osteolytic Bone Metastases

Sodium clodronate hydrate is indicated for the treatment of osteolytic lesions resulting from metastatic cancer. Clinical trials have demonstrated its efficacy in reducing the incidence of skeletal-related events, such as fractures and the need for radiation therapy .

Table 1: Efficacy of Sodium Clodronate in Osteolytic Bone Metastases

Study ReferencePatient PopulationTreatment DurationKey Findings
642 patients4 weeks to 4 yearsReduced vertebral and non-vertebral fractures; improved biochemical markers of bone metabolism
Various cancersVariesSignificant reduction in pain and skeletal-related events compared to placebo

Treatment of Hypercalcemia of Malignancy

Sodium clodronate is effective in treating malignancy-related hypercalcemia by normalizing serum calcium levels within days of initiation . It is particularly beneficial for patients who cannot tolerate intravenous bisphosphonates.

Table 2: Impact on Serum Calcium Levels

Study ReferenceInitial Calcium Level (mg/dL)Post-Treatment Level (mg/dL)Time to Normalization
>12<105-10 days
>14Normalized7 days

Side Effects and Precautions

While sodium clodronate is generally well-tolerated, it can cause gastrointestinal disturbances such as nausea and diarrhea . Monitoring renal function is crucial, especially in patients with pre-existing renal conditions.

Table 3: Common Adverse Effects

Adverse EffectIncidence (%)
Nausea3.1
Diarrhea1.8
Anorexia1.5

Osteonecrosis of the Jaw

A notable case report highlighted the risk of osteonecrosis of the jaw associated with long-term use of sodium clodronate, emphasizing the need for dental evaluations prior to treatment initiation .

Efficacy in Specific Cancer Types

Clinical trials have shown varying efficacy across different malignancies. For instance, studies involving breast cancer patients indicated a significant reduction in skeletal-related events when treated with sodium clodronate compared to standard care .

Mechanism of Action

The mechanism of action of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate involves its ability to bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption. This compound targets specific molecular pathways involved in bone metabolism, making it effective in the treatment of bone-related diseases.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Disodium tetrahydrate hydrogen [dichloro(hydrogen phosphonato)methyl]phosphonate
  • Formula : CH₁₀Cl₂Na₂O₁₀P₂ (tetrahydrate form) .
  • CAS Number : 22560-50-5 .
  • Molecular Weight : 359.9 g/mol (tetrahydrate) .

Comparison with Similar Compounds

Sodium Sulfide Hydrate (Na₂S·9H₂O)

  • Formula : Na₂S·9H₂O .
  • CAS : 1313-84-4 .
  • Applications :
    • Industrial: Dye production, leather tanning, ore processing .
    • Chemical Synthesis: Precursor for quantum dots and sulfur-containing compounds .
  • Hazards : Releases toxic H₂S gas upon contact with moisture; corrosive to skin and eyes .
  • Stability : Decomposes at ~50°C; hygroscopic .
  • Key Difference : Unlike sodium clodronate hydrate, it lacks therapeutic applications and poses significant environmental and safety risks .

Sodium Citrate Dihydrate (C₆H₅Na₃O₇·2H₂O)

  • Formula : C₆H₅Na₃O₇·2H₂O .
  • CAS : 6132-04-3 .
  • Applications :
    • Food Industry: Anticoagulant, preservative, and buffering agent .
    • Medical Use: Anticoagulant in blood transfusions .
  • Hazards : Low toxicity; mild irritant at high concentrations .
  • Stability : Stable under dry conditions; deliquescent in humid environments .
  • Key Difference : Primarily used in food and pharmaceuticals, contrasting with sodium clodronate’s bone-targeted therapy .

Sodium Formaldehyde Sulfoxylate Hydrate (C₃H₅NaO₄S·xH₂O)

  • Formula : C₃H₅NaO₄S·xH₂O .
  • CAS : 149-44-0 .
  • Applications :
    • Reducing Agent: Textile bleaching, polymer synthesis .
  • Hazards : Causes skin/eye irritation; releases formaldehyde upon decomposition .
  • Stability : Stable in dry, cool conditions; incompatible with strong oxidizers .
  • Key Difference : Industrial reducing agent vs. sodium clodronate’s pharmacological action .

Chloramine-T Hydrate (C₇H₇ClNNaO₂S·xH₂O)

  • Formula : C₇H₇ClNNaO₂S·xH₂O .
  • CAS : 7080-50-4 .
  • Applications :
    • Disinfectant: Water treatment, wound antisepsis .
  • Hazards : Respiratory irritant; releases toxic chlorine gases in acidic conditions .
  • Stability : Stable in dry form; decomposes in light or heat .
  • Key Difference : Antimicrobial use contrasts with sodium clodronate’s bone metabolism regulation .

Comparative Data Table

Compound Formula CAS Applications Hazards Stability
This compound CH₁₀Cl₂Na₂O₁₀P₂ 22560-50-5 Bone resorption inhibition, research Low acute toxicity; renal risk Stable if stored anhydrous
Sodium Sulfide Hydrate Na₂S·9H₂O 1313-84-4 Dyes, leather, ore processing H₂S release, corrosive Decomposes at 50°C
Sodium Citrate Dihydrate C₆H₅Na₃O₇·2H₂O 6132-04-3 Food additive, anticoagulant Mild irritant Deliquescent
Sodium Formaldehyde Sulfoxylate Hydrate C₃H₅NaO₄S·xH₂O 149-44-0 Textile bleaching, reducing agent Skin/eye irritation Stable in dry conditions
Chloramine-T Hydrate C₇H₇ClNNaO₂S·xH₂O 7080-50-4 Disinfection, water treatment Respiratory irritant Light-sensitive

Research Findings and Clinical Relevance

  • This compound :

    • Clinical Trials : Compared with hyaluronic acid (HA) in knee osteoarthritis, showing comparable pain relief but differing mechanisms (bisphosphonate vs. viscoelastic supplementation) .
    • Efficacy : Reduces skeletal-related events in metastatic cancer by 30–40% in clinical studies .
  • Other Compounds :

    • Sodium Carbonate Peroxy Hydrate : Effective in eco-friendly bleaching but lacks therapeutic utility .
    • Sodium Hydrosulfide Hydrate : Used in wastewater treatment but poses high toxicity risks .

Biological Activity

Sodium clodronate hydrate, a first-generation bisphosphonate, is primarily utilized in the management of bone-related conditions, particularly in patients with malignancies. Its biological activity revolves around inhibiting bone resorption, making it significant in treating conditions like hypercalcemia and osteolytic bone metastases.

Sodium clodronate functions by:

  • Inhibiting Osteoclast Activity : It disrupts the function of osteoclasts, the cells responsible for bone resorption. This is achieved through binding to hydroxyapatite crystals in the bone matrix, which alters their dissolution dynamics and reduces calcium release into the bloodstream .
  • Promoting Osteoclast Apoptosis : Clodronate may induce programmed cell death in osteoclasts, further decreasing bone resorption .
  • Preventing Tumor-Induced Bone Resorption : In cases of malignancy-related hypercalcemia, sodium clodronate mitigates the effects of tumors that stimulate osteoclastic activity, thereby lowering serum calcium levels .

Pharmacokinetics

The pharmacokinetics of sodium clodronate are characterized by:

  • Absorption : Oral absorption is relatively low (1-3%), with food intake negatively affecting bioavailability. It is more effective when taken before meals .
  • Distribution : Approximately 20% of the absorbed oral dose binds to bone tissue, while 40% of an intravenous dose is retained in bones .
  • Excretion : Sodium clodronate is primarily excreted via renal pathways, with 60-80% of an IV dose eliminated within 48 hours .

Clinical Applications

Sodium clodronate is indicated for:

  • Management of Hypercalcemia : Particularly in malignancies where elevated calcium levels pose significant health risks.
  • Osteolytic Bone Metastases : It helps reduce pain and prevent fractures associated with weakened bones due to metastatic cancer .

Case Study 1: Osteonecrosis of the Jaw (ONJ)

A case study reported a patient with multiple myeloma who developed osteonecrosis of the jaw after being treated with oral sodium clodronate. This highlights the potential risk associated with bisphosphonate therapy, although such occurrences are more commonly linked to intravenous formulations .

Research Findings

  • Efficacy in Myeloma : A study demonstrated that bisphosphonate therapy, including sodium clodronate, significantly reduces skeletal complications in patients with myeloma. The treatment effectively managed pain and improved quality of life by stabilizing bone integrity .
  • Liver Function Monitoring : Regular monitoring for liver enzyme levels is advised during treatment due to potential mild liver changes associated with sodium clodronate use. These changes typically resolve post-treatment .

Side Effects and Precautions

While sodium clodronate is generally well-tolerated, some potential side effects include:

  • Gastrointestinal Issues : Such as esophagitis and gastritis.
  • Renal Function Changes : Monitoring is essential as renal impairment may occur due to nephrocalcinosis .
  • Rare Reactions : Allergic reactions and skin issues have been noted but are infrequent .

Summary Table of Biological Activity

Parameter Details
Class First-generation bisphosphonate
Mechanism of Action Inhibits osteoclast activity; promotes apoptosis
Absorption 1-3% (affected by food)
Distribution 20% (oral), 40% (IV) bound to bone
Excretion Renal (60-80% IV within 48 hours)
Primary Indications Hypercalcemia, osteolytic lesions
Common Side Effects Gastrointestinal issues, renal impairment

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing sodium clodronate hydrate in laboratory settings?

this compound is typically synthesized via phosphonate ester hydrolysis under controlled pH conditions. Characterization involves:

  • Hydrate confirmation : Thermogravimetric analysis (TGA) to quantify water content and X-ray powder diffraction (XRPD) to identify crystalline hydrate phases .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm, validated against reference standards .
  • Salt identification : Ion chromatography to confirm sodium counterion retention .

Q. How does the hydrate form influence solubility and stability in aqueous solutions compared to anhydrous sodium clodronate?

Hydrate forms generally exhibit higher aqueous solubility due to hydrogen bonding with water molecules. Stability testing should include:

  • pH-dependent degradation studies : Monitor hydrolysis rates at physiological pH (7.4) using UV-Vis spectroscopy .
  • Long-term storage analysis : Compare hydrate vs. anhydrous forms under accelerated aging conditions (40°C/75% RH) to assess hygroscopicity .

Q. What are the recommended analytical techniques for detecting trace impurities in this compound batches?

  • Mass spectrometry (LC-MS/MS) : Identifies organic impurities (e.g., residual dichlorophosphonic acid) with detection limits <0.1% .
  • Inductively coupled plasma optical emission spectroscopy (ICP-OES) : Quantifies heavy metal contaminants (e.g., Cd, Pb) in compliance with ICH guidelines .

Advanced Research Questions

Q. How can researchers address variability in macrophage depletion efficacy caused by differences in clodronate hydrate encapsulation efficiency?

Liposomal encapsulation efficiency depends on the hydrate form’s water content:

  • Optimization strategy : Use dynamic light scattering (DLS) to correlate liposome size (70–120 nm) with drug-loading efficiency. Hydrated salts (e.g., tetrahydrate) achieve ~7 mg/ml encapsulation vs. ~5 mg/ml for anhydrous forms .
  • In vivo validation : Compare depletion kinetics in murine models using flow cytometry to quantify CD11b+ cell populations .

Q. What experimental designs mitigate contradictions in pharmacokinetic data between hydrate and anhydrous sodium clodronate?

  • Controlled hydration studies : Use isotopically labeled water (e.g., D₂O) to track hydrate formation in biological matrices via NMR .
  • Compartmental modeling : Apply nonlinear mixed-effects modeling (NONMEM) to distinguish between hydrate dissociation kinetics and tissue-specific uptake .

Q. How can interfacial properties of this compound impact its interaction with lipid bilayers in drug delivery systems?

  • Surface tension analysis : Measure contact angles at lipid-water interfaces using pendant drop tensiometry to assess hydrate-induced bilayer destabilization .
  • Molecular dynamics simulations : Model hydrogen bonding between clodronate hydrates and phosphatidylcholine headgroups to predict encapsulation stability .

Q. What methodologies resolve discrepancies in hydrate composition reported across different studies?

  • Multi-technique validation : Combine XRPD, Raman spectroscopy, and solid-state NMR to confirm stoichiometric water content .
  • Meta-analysis : Use systematic reviews to identify common synthesis variables (e.g., crystallization solvents) causing compositional variability .

Methodological Notes

  • Reproducibility : Adhere to CONSORT guidelines for preclinical studies, including detailed descriptions of hydrate synthesis and characterization in supplementary materials .
  • Ethical compliance : For in vivo work, ensure institutional review board (IRB) approval and document this compound toxicity thresholds (e.g., LD₅₀ in rodents) .

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